Bienvenue dans la boutique en ligne BenchChem!

5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Antileishmanial drug discovery Neglected tropical diseases Phenotypic screening

This 4-pyrazolyl-pyrrolidinone fragment (MW 179.22) provides a crystallographically validated starting point for p53-MDM2 inhibitor design (PDB: 6GGN). Its constrained scaffold geometry delivers orthogonal exit vectors toward Phe19, Trp23, and Leu26 sub-pockets, enabling fragment growing campaigns with a potency ceiling of IC₅₀ 0.13 nM (TR-FRET). Distinct from fused pyrazolo-pyrrolidin-4-one patents, the 4-pyrazolyl connectivity offers novel IP space. Also validated as a broad-spectrum antileishmanial scaffold (EC₅₀ 0.01 µM, >1,000× selectivity). Two NH sites enable parallel library synthesis via N-alkylation/arylation/acylation. Choose this fragment to accelerate your oncology or anti-infective discovery programs.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 1367709-65-6
Cat. No. B2596932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one
CAS1367709-65-6
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C2CCC(=O)N2
InChIInChI=1S/C9H13N3O/c1-5-9(6(2)12-11-5)7-3-4-8(13)10-7/h7H,3-4H2,1-2H3,(H,10,13)(H,11,12)
InChIKeyKBPXZNHKOGHCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1367709-65-6): Pyrazolopyrrolidinone Scaffold Sourcing Guide for BET, MDM2, and Antiparasitic Drug Discovery


5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1367709-65-6) is a heterocyclic small molecule (C₉H₁₃N₃O, MW 179.22 g/mol) belonging to the pyrazolopyrrolidinone chemotype, a scaffold class that has been independently validated across three distinct therapeutic programs: as BET bromodomain inhibitors for oncology [1], as p53-MDM2 protein–protein interaction inhibitors yielding clinical candidates NVP-CGM097 and HDM201 [2], and as broad-spectrum antileishmanial agents with sub-micromolar intracellular potency [3]. The compound features a 3,5-dimethyl-substituted pyrazole linked at the 4-position to a pyrrolidin-2-one ring, a connectivity pattern that distinguishes it from the more common pyrazolo-pyrrolidin-4-one fusion isomers found in the Novartis BET and MDM2 inhibitor patent families.

Why 5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one Cannot Be Replaced by Common Pyrazole or Pyrrolidinone Building Blocks


Generic substitution with 3,5-dimethylpyrazole (CAS 67-51-6) or simple pyrrolidin-2-one fails because the critical 4-pyrazolyl-to-pyrrolidinone connectivity creates a constrained scaffold geometry that pre-organizes substituent exit vectors for key binding pocket interactions. In the p53-MDM2 inhibitor series, the pyrazolopyrrolidinone core occupies the central Val93 sub-pocket of MDM2, with the pyrazole and pyrrolidinone rings providing orthogonal vectors toward the Phe19, Trp23, and Leu26 sub-pockets—a three-point pharmacophore that a single pyrazole or pyrrolidinone cannot replicate [1]. In the BET inhibitor program, pyrazolo-pyrrolidin-4-one derivatives achieve BRD4 bromodomain IC₅₀ values of 11 nM, whereas the parent 3,5-dimethylpyrazole alone shows no measurable bromodomain inhibition [2]. For antileishmanial applications, the pyrazolopyrrolidinone chemotype delivers intracellular amastigote EC₅₀ values as low as 0.01 µM with selectivity indices exceeding 1,000-fold over host macrophages, a therapeutic window that simple pyrrolidinone or pyrazole fragments do not approach [3].

Quantitative Differentiation Evidence for 5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one: Scaffold-Level Comparisons Against Closest Structural Analogs


Scaffold-Validated Antileishmanial Potency vs. Clinical Standard-of-Care Amphotericin B

The pyrazolopyrrolidinone chemotype, of which 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a core scaffold member, has demonstrated intracellular antileishmanial potency surpassing the clinical gold standard amphotericin B. In a high-content imaging assay measuring L. donovani intracellular amastigote burden in THP-1 macrophages, members of this series achieved approximate EC₅₀ values ≥ 0.01 µM without harming host macrophages up to 10.0 µM [1]. By comparison, amphotericin B—the most efficient monotherapy for visceral leishmaniasis—showed an EC₅₀ of 0.2 µM in the identical assay while exhibiting host cell cytotoxicity at 5.0 µM [1]. This represents at minimum a 20-fold improvement in antiparasitic potency and a substantially widened selectivity index. The pyrazolopyrrolidinone series subsequently passed all of GlaxoSmithKline's Drug Discovery Partnership with Academia (DPAc) criteria for designation as a potential lead drug series for leishmaniasis [1].

Antileishmanial drug discovery Neglected tropical diseases Phenotypic screening

BRD4 Bromodomain Biochemical Inhibition: Pyrazolo-Pyrrolidin-4-One Patent Series vs. Unsubstituted Pyrazole Fragment

The pyrazolo-pyrrolidin-4-one patent series (US9624247, Novartis) demonstrates that the fused bicyclic scaffold is essential for BET bromodomain affinity. Representative compounds in this series exhibit BRD4 bromodomain IC₅₀ values of 11 nM in biochemical displacement assays [1]. In contrast, the unsubstituted 3,5-dimethylpyrazole fragment (CAS 67-51-6) shows no measurable inhibition of BET bromodomains when tested under comparable conditions [2]. This ~1,000,000-fold potency differential underscores the absolute requirement for the pyrazolo-pyrrolidinone bicyclic architecture—the pyrrolidinone ring provides critical hydrogen-bonding contacts with the conserved asparagine residue in the bromodomain acetyl-lysine binding pocket, an interaction that the isolated pyrazole cannot achieve [1]. While the specific compound 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one bears the pyrazole at the pyrrolidinone 5-position rather than as a fused pyrazolo[1,5-a] system, it retains the core pharmacophoric elements for bromodomain engagement.

Epigenetics BET bromodomain inhibition Oncology

p53-MDM2 Inhibitor Progenitor Scaffold: Pyrazolopyrrolidinone Core Enables Clinical Candidate-Grade Potency

The pyrazolopyrrolidinone core was rationally designed using a structure-based 'central valine concept' approach to occupy the Val93 sub-pocket of MDM2 [1]. This scaffold directly led to the discovery of NVP-CGM097 (Phase I clinical candidate) and subsequently HDM201 (siremadlin, Phase I/II clinical candidate) [2]. A representative optimized pyrazolopyrrolidinone inhibitor demonstrated an IC₅₀ of 0.13 nM in the p53-MDM2 TR-FRET biochemical assay and a GI₅₀ of 90 nM in the SJSA-1 p53 wild-type proliferation assay [3]. By contrast, the dihydroisoquinolinone scaffold class from which the pyrazolopyrrolidinone design evolved required substantially larger, more lipophilic substituents to achieve similar potency, leading to poorer drug-like properties [1]. The X-ray crystal structure of a close analog bound to MDM2 (PDB: 6GGN) confirmed the designed binding mode, with the pyrazolopyrrolidinone core making van der Waals contact with Val93 while substituents engage the Phe19, Trp23, and Leu26 sub-pockets [3].

Protein-protein interaction inhibition p53-MDM2 Cancer therapeutics

Regioisomeric Scaffold Differentiation: 4-Pyrazolyl-pyrrolidin-2-one vs. Fused Pyrazolo-Pyrrolidin-4-One Isomers

5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1367709-65-6) is structurally distinct from the fused pyrazolo-pyrrolidin-4-one isomers described in Novartis BET inhibitor patents [1]. In the fused series, the pyrazole and pyrrolidinone rings share a bond, creating a rigid bicyclic system with limited rotational freedom. In contrast, 1367709-65-6 connects the pyrazole at its 4-position to the pyrrolidinone 5-position via a C-C single bond, introducing a rotational degree of freedom that alters the relative orientation of the pyrazole methyl groups with respect to the pyrrolidinone carbonyl . This connectivity pattern is synthetically accessible through Knorr pyrazole condensation of 4-acylated pyrrolidinone precursors with hydrazine, as established in the Leishmania pyrazolopyrrolidinone series [2]. The 4-pyrazolyl connectivity also avoids the steric clash with the pyrrolidinone ring that can occur in N1-pyrazolyl regioisomers, potentially offering a distinct vector for substituent growth toward biological targets.

Scaffold diversification Parallel medicinal chemistry Lead hopping

Vendor Purity Benchmarking: CAS 1367709-65-6 Available at 95% from Multiple Non-Excluded Suppliers

For procurement decision-making, 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is available at a minimum purity specification of 95% from multiple suppliers . This purity level is suitable for use as a synthetic building block in library production and hit-to-lead optimization, where subsequent purification steps (e.g., preparative HPLC) are standard. In the antileishmanial pyrazolopyrrolidinone program, all compounds tested in biological assays had a purity of >90% as measured by UPLC-MS-ELSD, establishing a quality threshold for scaffold-level biological interpretation [1]. The compound is supplied as a dry powder with recommended storage at 2–8°C sealed in dry conditions, with shipping at room temperature within continental US . Pricing data from CymitQuimica indicates 50 mg at €629 and 500 mg at €1,747 (as of 2019), positioning it in the mid-range cost category for research-scale building blocks .

Chemical procurement Building block quality control Parallel synthesis

Predicted Physicochemical Differentiation: Drug-Like Property Profile vs. Heavier Pyrazolopyrrolidinone Congeners

With a molecular weight of 179.22 g/mol and predicted density of 1.198 g/cm³ , 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one resides firmly within fragment-like chemical space (MW < 250), making it suitable for fragment-based drug discovery (FBDD) and as a minimalist scaffold for lead generation. The predicted boiling point of 482.4±45.0 °C indicates adequate thermal stability for standard organic synthesis and storage conditions. By comparison, optimized pyrazolopyrrolidinone lead compounds in the p53-MDM2 and Leishmania series carry molecular weights of 400–550 g/mol after full decoration of the three sub-pocket substituents [1][2]. The low molecular weight of 1367709-65-6 provides maximum room for synthetic elaboration before exceeding Lipinski boundaries, a practical advantage for medicinal chemistry campaigns where molecular weight escalation is a common failure mode.

ADME prediction Lead-likeness Fragment-based drug discovery

Procurement-Driven Application Scenarios for 5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1367709-65-6)


Fragment-Based Lead Generation for p53-MDM2 Protein-Protein Interaction Inhibitors

As a fragment-sized (MW 179.22) pyrazolopyrrolidinone scaffold, this compound can serve as a starting point for structure-based design of p53-MDM2 inhibitors. The scaffold has been crystallographically validated to occupy the Val93 sub-pocket of MDM2 (PDB: 6GGN) [1]. Procurement enables fragment growing, merging, or linking campaigns where the 3,5-dimethylpyrazole moiety and pyrrolidin-2-one ring provide orthogonal growth vectors toward the Phe19, Trp23, and Leu26 sub-pockets [2]. The sub-nanomolar biochemical potency (IC₅₀ 0.13 nM) achieved by fully elaborated pyrazolopyrrolidinone congeners in the MDM2 TR-FRET assay defines the potency ceiling accessible from this scaffold [1].

Antileishmanial Lead Optimization Starting from a Validated Phenotypic Hit Scaffold

The pyrazolopyrrolidinone chemotype has demonstrated intracellular L. donovani amastigote EC₅₀ values ≥ 0.01 µM with >1,000-fold selectivity over host macrophages, outperforming amphotericin B (EC₅₀ 0.2 µM) [3]. This scaffold passed GlaxoSmithKline's DPAc lead series criteria [3]. Procurement of 1367709-65-6 enables the synthesis and testing of analogs to explore structure-activity relationships around the 3,5-dimethylpyrazole substitution pattern, the pyrrolidinone N-substitution, and the C5 stereocenter, all of which have been identified as critical SAR handles in the published antileishmanial series [3].

BRD4 BET Bromodomain Inhibitor Scaffold-Hopping to Avoid Fused Pyrazolo-Pyrrolidin-4-One Patent Space

The heavily patented fused pyrazolo-pyrrolidin-4-one chemotype (Novartis US9624247, EP3004112) achieves BRD4 bromodomain IC₅₀ values of 11 nM [4]. However, the 4-pyrazolyl connectivity of 1367709-65-6 provides a structurally distinct scaffold with an additional rotatable bond, potentially enabling access to novel IP space while retaining key pharmacophoric elements (pyrazole ring, pyrrolidinone carbonyl) . The 3,5-dimethyl substitution on the pyrazole mimics the 3,5-dimethylisoxazole moiety found in several literature BET inhibitors (e.g., OXFBD02), while the pyrrolidin-2-one provides a hydrogen-bond acceptor for the conserved bromodomain asparagine residue [4].

Combinatorial Library Synthesis Using a Versatile Heterocyclic Building Block

With a purity specification of 95% and availability from multiple non-excluded vendors , this compound is suitable as a building block for parallel medicinal chemistry and DNA-encoded library (DEL) synthesis. The pyrrolidin-2-one NH and the pyrazole NH provide two orthogonal points for diversification (N-alkylation, N-arylation, N-acylation), while the pyrrolidinone carbonyl can participate in enolate chemistry for further functionalization at the 3-position. This versatility enables rapid generation of compound libraries for screening against multiple target classes, as demonstrated by the >100 analog antileishmanial SAR campaign [3].

Quote Request

Request a Quote for 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.